molecular formula C8H7ClN2O B2930902 4-Chloro-5-methoxybenzimidazole CAS No. 1360953-02-1

4-Chloro-5-methoxybenzimidazole

Cat. No. B2930902
CAS RN: 1360953-02-1
M. Wt: 182.61
InChI Key: VXELIBRJQFMUNW-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxybenzimidazole is a chemical compound with the CAS Number: 1360953-02-1 . It has a molecular weight of 182.61 and its IUPAC name is 4-chloro-5-methoxy-1H-benzo[d]imidazole . The compound is a light yellow to brown solid .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methoxybenzimidazole is represented by the linear formula C8H7ClN2O . The InChI code for the compound is 1S/C8H7ClN2O/c1-12-6-3-2-5-8(7(6)9)11-4-10-5/h2-4H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

4-Chloro-5-methoxybenzimidazole is a light yellow to brown solid . It has a molecular weight of 182.61 and its storage temperature is +4C .

Scientific Research Applications

Chemical Synthesis

4-Chloro-5-methoxybenzimidazole is used in chemical synthesis . It’s a heterocyclic organic compound that can be used as a building block in the synthesis of more complex molecules .

Anticancer Agents

Benzimidazole derivatives, including 4-Chloro-5-methoxybenzimidazole, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold was found to influence the anticancer activity . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity .

Anti-Inflammatory Agents

Benzimidazole compounds, including 4-Chloro-5-methoxybenzimidazole, have been studied for their anti-inflammatory properties .

Antibacterial Agents

Benzimidazole compounds have been studied for their antibacterial properties . This suggests that 4-Chloro-5-methoxybenzimidazole could potentially be used in the development of new antibacterial agents.

Antifungal Agents

Benzimidazole compounds have also been studied for their antifungal properties . This suggests that 4-Chloro-5-methoxybenzimidazole could potentially be used in the development of new antifungal agents.

Antiviral Agents

Benzimidazole compounds have been studied for their antiviral properties . This suggests that 4-Chloro-5-methoxybenzimidazole could potentially be used in the development of new antiviral agents.

Analgesic Agents

Benzimidazole compounds have been studied for their analgesic (pain-relieving) properties . This suggests that 4-Chloro-5-methoxybenzimidazole could potentially be used in the development of new analgesic agents.

Machine Learning Models

4-Chloro-5-methoxybenzimidazole could potentially be used in the development of predictive machine-learning models with structured datasets .

Future Directions

Benzimidazoles, including 4-Chloro-5-methoxybenzimidazole, are a key heterocycle in therapeutic chemistry and have been mentioned in the literature as corrosion inhibitors . They exhibit a wide range of biological activity and are prominent among natural compounds . Future research may focus on further exploring the properties and potential applications of these compounds .

properties

IUPAC Name

4-chloro-5-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-3-2-5-8(7(6)9)11-4-10-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXELIBRJQFMUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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